molecular formula C24H21ClN2O3S B2526526 N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine CAS No. 895640-21-8

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine

Cat. No.: B2526526
CAS No.: 895640-21-8
M. Wt: 452.95
InChI Key: YUDXTDZHRMIIFG-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine is a complex organic compound with the molecular formula C22H17ClN2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine is utilized in various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine typically involves multiple steps, starting with the preparation of the quinoline core. The process includes:

    Formation of the Quinoline Core: This is achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using sulfonyl chlorides in the presence of a base.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide and a strong base.

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride under basic conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-chlorobenzenesulfonyl)-6-ethoxyquinolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-2-30-19-10-13-22-21(14-19)24(27-15-17-6-4-3-5-7-17)23(16-26-22)31(28,29)20-11-8-18(25)9-12-20/h3-14,16H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXTDZHRMIIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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